Cas no 32569-86-1 (1-(tert-butoxy)-4-ethynylbenzene)

1-(tert-butoxy)-4-ethynylbenzene Chemical and Physical Properties
Names and Identifiers
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- 4-(T-BUTOXY)PHENYLACETYLENE
- 1-ethynyl-4-[(2-methylpropan-2-yl)oxy]benzene
- 1093192-41-6
- 32569-86-1
- DTXSID30699062
- 1-(TERT-BUTOXY)-4-ETHYNYLBENZENE
- 1-tert-Butoxy-4-ethynyl-benzene
- 1-tert-Butoxy-4-ethynylbenzene
- Benzene, 1-(1,1-dimethylethoxy)-4-ethynyl-
- A18074
- AKOS006237622
- SCHEMBL3018959
- 1-(1,1-Dimethylethoxy)-4-ethynyl-Benzene
- G76377
- EN300-312798
- GMFHQLHPNOSAFN-UHFFFAOYSA-N
- 1-(tert-butoxy)-4-ethynylbenzene
-
- Inchi: InChI=1S/C12H14O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h1,6-9H,2-4H3
- InChI Key: GMFHQLHPNOSAFN-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC1=CC=C(C=C1)C#C
Computed Properties
- Exact Mass: 174.104
- Monoisotopic Mass: 174.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2A^2
- XLogP3: 3.1
1-(tert-butoxy)-4-ethynylbenzene Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(tert-butoxy)-4-ethynylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B427705-50mg |
1-(tert-butoxy)-4-ethynylbenzene |
32569-86-1 | 50mg |
$ 230.00 | 2022-06-07 | ||
TRC | B427705-10mg |
1-(tert-butoxy)-4-ethynylbenzene |
32569-86-1 | 10mg |
$ 70.00 | 2022-06-07 | ||
TRC | B427705-100mg |
1-(tert-butoxy)-4-ethynylbenzene |
32569-86-1 | 100mg |
$ 340.00 | 2022-06-07 |
1-(tert-butoxy)-4-ethynylbenzene Related Literature
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
Additional information on 1-(tert-butoxy)-4-ethynylbenzene
Recent Advances in the Application of 1-(tert-butoxy)-4-ethynylbenzene (CAS: 32569-86-1) in Chemical Biology and Pharmaceutical Research
1-(tert-butoxy)-4-ethynylbenzene (CAS: 32569-86-1) is a versatile chemical compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its tert-butoxy and ethynyl functional groups, serves as a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics and diagnostic agents. Recent studies have explored its utility in click chemistry, targeted drug delivery, and as a precursor for bioactive molecules, highlighting its broad applicability in the field.
One of the most notable applications of 1-(tert-butoxy)-4-ethynylbenzene is its role in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions are widely used for bioconjugation, enabling the efficient and selective attachment of biomolecules to various substrates. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness in labeling proteins and nucleic acids, facilitating the development of advanced diagnostic tools and targeted therapies. The study reported high yields and minimal side reactions, underscoring the compound's reliability in such applications.
In addition to its use in click chemistry, 1-(tert-butoxy)-4-ethynylbenzene has shown promise in the synthesis of small-molecule inhibitors and modulators of biological pathways. Research published in ACS Chemical Biology in early 2024 revealed that derivatives of this compound exhibit potent inhibitory activity against specific enzymes involved in inflammatory and oncogenic pathways. The study employed molecular docking and kinetic assays to elucidate the binding mechanisms, providing a foundation for the design of next-generation therapeutics with improved efficacy and selectivity.
Another emerging area of interest is the incorporation of 1-(tert-butoxy)-4-ethynylbenzene into drug delivery systems. A recent investigation in the journal Advanced Drug Delivery Reviews highlighted its potential as a linker in prodrug formulations. The study demonstrated that the compound's ethynyl group could be exploited for site-specific drug release, enhancing the precision of therapeutic interventions. This approach was particularly effective in reducing off-target effects and improving the pharmacokinetic profiles of anticancer agents, as evidenced by in vivo studies.
Despite these advancements, challenges remain in the large-scale synthesis and application of 1-(tert-butoxy)-4-ethynylbenzene. Issues such as stability under physiological conditions and scalability of production need to be addressed to fully realize its potential. Ongoing research aims to optimize synthetic routes and explore novel derivatives with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovation in this area.
In conclusion, 1-(tert-butoxy)-4-ethynylbenzene (CAS: 32569-86-1) represents a promising tool in chemical biology and pharmaceutical research. Its versatility in click chemistry, drug design, and delivery systems underscores its value as a multifunctional building block. Continued exploration of its applications and optimization of its properties will likely yield significant contributions to the development of new therapies and diagnostic technologies. Researchers are encouraged to leverage this compound's unique features to address unmet medical needs and advance the field of precision medicine.
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